3-Bromo-7-fluoroimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-7-fluoroimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the seventh position on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways related to these conditions.
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , indicating potential antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine typically involves the bromination and fluorination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are utilized.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties, including its role as a scaffold for drug development. It has shown promise in the development of antituberculosis agents and other therapeutic compounds .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, contributing to the production of advanced materials with specific properties .
Comparison with Similar Compounds
- 3-Bromo-6-fluoroimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Other imidazo[1,2-a]pyridine derivatives
Comparison: Compared to other similar compounds, 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both bromine and fluorine atoms at specific positions can influence its reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
3-bromo-7-fluoroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHAZGZFYOGCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858589 |
Source
|
Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263058-67-8 |
Source
|
Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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